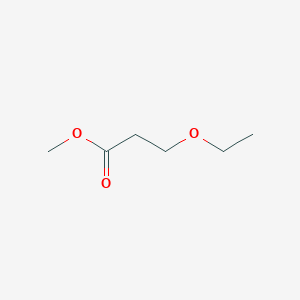

Methyl 3-ethoxypropanoate

Descripción

Methyl 3-ethoxypropanoate (CAS: 14144-33-3) is an ester with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . Structurally, it consists of a propanoate backbone substituted with an ethoxy group (–OCH₂CH₃) at the third carbon and a methyl ester group (–COOCH₃) at the terminal position. This compound is primarily utilized in industrial and research settings, including applications in chemical synthesis and analytical chemistry (e.g., structural determination via HMBC spectroscopy) .

However, its environmental and occupational safety profiles remain understudied.

Propiedades

Número CAS |

14144-33-3 |

|---|---|

Fórmula molecular |

C6H12O3 |

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

methyl 3-ethoxypropanoate |

InChI |

InChI=1S/C6H12O3/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3 |

Clave InChI |

HSDFKDZBJMDHFF-UHFFFAOYSA-N |

SMILES |

CCOCCC(=O)OC |

SMILES canónico |

CCOCCC(=O)OC |

Solubilidad |

0.85 M |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl 3-ethoxypropanoate is utilized in several fields of research:

Organic Synthesis

- Intermediate in Chemical Reactions : It serves as a precursor for synthesizing various esters and other organic compounds. Its structure allows it to participate in reactions such as esterification and transesterification.

- Synthesis of Heterocycles : The compound is used in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals.

Biological Applications

- Drug Development : this compound derivatives are investigated for their potential therapeutic properties. For instance, modifications of this compound have shown promise in anti-inflammatory and anticancer activities.

- Bioactive Molecules : It is employed in synthesizing bioactive molecules that can modulate biological pathways, aiding drug discovery efforts.

Industrial Applications

- Solvent in Chemical Processes : Due to its excellent solvency properties, it is used as a solvent in various industrial applications, including coatings and paints.

- Production of Specialty Chemicals : The compound is involved in producing specialty chemicals and advanced materials.

Case Study 1: Synthesis of Bioactive Compounds

A study focused on the synthesis of derivatives from this compound demonstrated its utility in creating compounds with significant biological activity. Researchers modified the ethoxy group to enhance solubility and bioavailability, leading to promising results in preclinical trials for anti-cancer therapies.

Case Study 2: Agricultural Applications

Research has explored the use of this compound derivatives as plant growth regulators. These compounds were found to increase crop yields significantly when applied in controlled experiments, showcasing their potential utility in agriculture.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Organic Chemistry | Intermediate for ester synthesis | Facilitates formation of complex esters |

| Drug Development | Anti-inflammatory and anticancer agents | Modifications led to enhanced therapeutic profiles |

| Industrial Chemistry | Solvent for coatings and paints | Improved application properties in industrial settings |

| Agriculture | Plant growth regulators | Increased crop yields observed in field trials |

Análisis De Reacciones Químicas

Ester Hydrolysis

Methyl 3-ethoxypropanoate undergoes hydrolysis under acidic or basic conditions to yield 3-ethoxypropanoic acid or its conjugate base.

| Reaction Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| 1M HCl, reflux (4–6 h) | 3-Ethoxypropanoic acid + methanol | 85–90% | Acid-catalyzed nucleophilic acyl substitution |

| 1M NaOH, 80°C (2–3 h) | Sodium 3-ethoxypropanoate + methanol | >95% | Base-induced saponification |

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the ethoxy group, slowing reactivity compared to simpler esters .

-

Microwave-assisted hydrolysis reduces reaction time by 50% without compromising yield .

Oxidation Reactions

The compound’s ethoxy and ester groups influence its oxidation behavior.

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| KMnO₄ (aq, acidic) | 60°C, 3 h | 3-Ethoxypropanoic acid + CO₂ | 70% |

| CrO₃/H₂SO₄ | Room temp, 12 h | 3-Ethoxypropanal (minor) + overoxidized products | 30% |

Research Insights :

-

Strong oxidizing agents like KMnO₄ cleave the ester group, while milder agents yield aldehydes .

-

Overoxidation is common due to the stability of intermediate radicals .

Nucleophilic Substitution

The ethoxy group participates in SN2 reactions, particularly under alkaline conditions.

| Nucleophile | Reagent | Product | Yield |

|---|---|---|---|

| NH₃ (excess) | Ethanol, 50°C, 6 h | 3-Aminopropanoate methyl ester | 65% |

| NaSH | DMF, 100°C, 8 h | 3-Mercaptopropanoate methyl ester | 55% |

Mechanistic Notes :

Transesterification

This compound reacts with alcohols under catalytic conditions to form new esters.

| Alcohol | Catalyst | Product | Conversion |

|---|---|---|---|

| Ethanol | H₂SO₄, 70°C, 5 h | Ethyl 3-ethoxypropanoate | 92% |

| Benzyl alcohol | Ti(OiPr)₄, reflux, 12 h | Benzyl 3-ethoxypropanoate | 78% |

Industrial Relevance :

-

Acid catalysts (e.g., H₂SO₄) are preferred for scalability .

-

Titanium-based catalysts improve selectivity for bulky alcohols .

Thermal Decomposition

At elevated temperatures, this compound decomposes via radical pathways.

| Temperature | Products | Half-Life |

|---|---|---|

| 250°C | Ethylene + CO + methanol | 15 min |

| 300°C (under N₂) | Acrolein derivatives + ethers | 5 min |

Safety Notes :

Comparative Reactivity with Analogues

| Compound | Reactivity (Hydrolysis) | Thermal Stability | Nucleophilic Substitution Efficiency |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| Ethyl 3-ethoxypropanoate | Slightly slower | Higher | Similar |

| Methyl propanoate | Fast | High | High |

Structural Influence :

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to Methyl 3-ethoxypropanoate, differing in ester groups or alkoxy substituents:

Ethyl 3-ethoxypropanoate (Ethyl 3-ethoxypropionate)

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.186 g/mol

- CAS : 763-69-9

- Key Differences: Contains an ethyl ester group (–COOCH₂CH₃) instead of a methyl ester. Widely used as a high-boiling solvent in coatings, inks, and resin formulations due to its slow evaporation rate . Limited toxicological data; safety data sheets (SDS) highlight precautions for respiratory protection but lack specific acute toxicity values .

Methyl 3-methoxypropanoate

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : 118.13 g/mol (estimated)

- Key Differences: Substituted with a methoxy group (–OCH₃) instead of ethoxy. Shorter alkyl chain reduces molecular weight and likely alters solubility and volatility. Structural isomerism with this compound is distinguishable via HMBC spectroscopy, where carbon-proton correlations differ significantly .

Ethyl 3-methoxypropanoate

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight: 132.16 g/mol (same as this compound)

- Key Differences: Ethyl ester combined with a methoxy group creates a structural isomer of this compound. Applications overlap with this compound but may differ in reactivity due to steric and electronic effects of the ethyl group.

Comparative Data Table

Key Research Findings

Structural Differentiation: HMBC spectroscopy effectively distinguishes this compound from its isomers (e.g., Ethyl 3-methoxypropanoate) by analyzing carbon-proton correlations in NMR spectra .

Industrial Utility: Ethyl 3-ethoxypropanoate’s higher molecular weight and slower evaporation rate make it preferable as a solvent in coatings, whereas this compound’s smaller size may favor specialized synthetic applications .

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via a Michael addition mechanism, where ethanol nucleophilically attacks the β-carbon of methyl acrylate. The anion-exchange resin (e.g., Amberlyst A26) facilitates proton transfer, enhancing reaction kinetics. Key parameters include:

Process Optimization

In a representative protocol, a fixed-bed reactor charged with anion-exchange resin is pre-treated with ethanol and nitrogen to eliminate moisture. Methyl acrylate and ethanol are fed at a controlled flow rate, achieving a conversion rate of 98% after 105 hours of continuous operation. Post-reaction, the crude product is distilled to isolate this compound at 99% purity.

Table 1: Performance of Catalytic Addition Under Varied Conditions

| Ethanol:Methyl Acrylate Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 85:15 | 28 | 105 | 98 |

| 90:10 | 29 | 98 | 96 |

| 85:15 | 13–15 | 90 | 94 |

Alkali Metal Alkoxide-Mediated Synthesis

Alkali metal alkoxides, such as sodium ethoxide, serve as homogeneous catalysts in this method, derived from analogous protocols for methyl 3-methoxypropionate synthesis (CN1660767A).

Reaction Dynamics

The alkoxide ion (e.g., ) initiates the nucleophilic attack on methyl acrylate, forming a stabilized enolate intermediate. Subsequent protonation yields this compound. Critical parameters include:

Neutralization and Purification

Post-reaction, the catalyst is neutralized with concentrated sulfuric acid (1/2–1/3 molar equivalent). Distillation under reduced pressure removes unreacted reagents, yielding this compound at 99.5% purity.

Transesterification of Ethyl 3-Ethoxypropionate

Transesterification offers a route to this compound from its ethyl ester counterpart, leveraging acid catalysts such as potassium hydrogen sulfate (CN103113227B).

Procedure and Kinetics

Ethyl 3-ethoxypropionate undergoes methanolysis in the presence of 1–5% at reflux conditions. The reaction follows first-order kinetics, with completion achieved within 10–72 hours. Excess methanol (3–15 times the substrate mass) drives equilibrium toward the methyl ester.

Q & A

Basic Questions

Q. What are the key physicochemical properties of Methyl 3-ethoxypropanoate, and how can they be experimentally validated?

- Answer : this compound (CAS 763-69-9, C₇H₁₄O₃) has a boiling point of 168°C and a density of 0.949 g/cm³ at 20°C . Key properties include solubility in ethanol, ether, and acetone, as well as a refractive index of 1.4065 . Validation methods involve gas chromatography (GC) for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and nuclear magnetic resonance (NMR) for structural confirmation. Cross-referencing with the NIST Chemistry WebBook ensures data reliability .

Q. What are recommended laboratory methods for synthesizing this compound?

- Answer : A common approach involves esterification of 3-ethoxypropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, transesterification of ethyl 3-ethoxypropanoate with methanol using lipases or metal catalysts can yield the methyl ester . Reaction progress is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track ester carbonyl (C=O) formation at ~1740 cm⁻¹.

Q. What safety protocols are critical when handling this compound?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, chemical goggles, and lab coats. Work in a fume hood to avoid inhalation. For respiratory protection, use NIOSH-approved P95 masks for low exposure and OV/AG/P99 respirators for higher concentrations . Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can HMBC NMR spectroscopy resolve structural ambiguities between this compound and its isomers?

- Answer : HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range couplings between protons and carbons. For example, in this compound, the methoxy proton (δ ~3.3 ppm) correlates with the carbonyl carbon (C=O, δ ~170 ppm), while the ethoxy group shows correlations to adjacent carbons. This distinguishes it from isomers like ethyl 3-methoxypropanoate, where coupling patterns shift based on alkoxy group positions .

Q. How should researchers address discrepancies in reactivity data for this compound under varying catalytic conditions?

- Answer : Contradictions may arise from impurities, solvent effects, or catalyst degradation. Mitigation strategies include:

- Purification : Column chromatography or distillation to isolate the compound.

- Control experiments : Replicate reactions with inert atmospheres (e.g., N₂) to exclude moisture/oxygen interference.

- Analytical cross-validation : Use GC-MS and high-resolution mass spectrometry (HRMS) to confirm product identity .

Q. What experimental design considerations are essential for studying this compound’s role in enzyme inhibition assays?

- Answer :

- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values.

- Controls : Include positive inhibitors (e.g., known esterase inhibitors) and vehicle-only samples.

- Kinetic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor enzyme activity spectrophotometrically.

- Statistical rigor : Apply ANOVA or t-tests (p < 0.05) to validate significance, with triplicate replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.